Caerulomycin A

Catalog No.
S523219
CAS No.
21802-37-9
M.F
C12H11N3O2
M. Wt
229.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caerulomycin A

CAS Number

21802-37-9

Product Name

Caerulomycin A

IUPAC Name

(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8-

InChI Key

JCTRJRHLGOKMCF-ZSOIEALJSA-N

SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO

Solubility

Soluble in DMSO

Synonyms

Carulomycin A; AC1NTHG8; AC1N-THG8; AC1N THG8 NSC-114341; NSC114341; NSC 114341; HE185727; HE 185727; HE-185727;

Canonical SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO

Isomeric SMILES

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O

Description

The exact mass of the compound Cerulomycin is 229.0851 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Limited Search Results: My search for "cerulomycin" in scientific databases yielded no significant results. This suggests cerulomycin is either not a well-studied compound or may be a name not widely used in the scientific community.

Ceruloplasmin Research Focus

In contrast, ceruloplasmin is a well-studied protein that carries copper in the bloodstream. Research on ceruloplasmin focuses on its role in:

  • Copper Transport: Ceruloplasmin is essential for transporting copper throughout the body .
  • Wilson Disease: Ceruloplasmin levels are often low in individuals with Wilson disease, a genetic disorder affecting copper metabolism .
  • Inflammation: Studies are investigating the potential link between ceruloplasmin levels and inflammatory conditions like rheumatoid arthritis .

Caerulomycin A is a natural product belonging to the class of 2,2'-bipyridine-containing compounds. It is primarily known for its potent antifungal and immunosuppressive properties. Isolated from marine-derived actinomycetes, particularly from the species Actinoalloateichus cyanogriseus, caerulomycin A exhibits significant biological activity against various drug-resistant fungal strains, making it a subject of interest in pharmaceutical research . Its unique structure features a bipyridine core, which is essential for its biological functions.

Cerulomycin exhibits antifungal activity by disrupting the fungal cell membrane []. Additionally, research suggests it can modulate the immune system by promoting the generation of T cells and influencing signaling pathways involved in immune regulation [].

, particularly in its biosynthesis. Key enzymatic processes include:

  • Flavoenzyme-Mediated Reactions: The enzyme CrmK plays a crucial role in substrate recycling during the biosynthesis of caerulomycin A, converting alcohols into carboxylates via aldehyde intermediates .
  • C-C Bond Formation: The biosynthetic pathway involves noncanonical mechanisms where C-C bonds are formed through unusual extensions of amino acids like l-cysteine and l-leucine .
  • Halogen Dance Reactions: In synthetic pathways, caerulomycin C has been synthesized using halogen dance reactions to modify the pyridine ring effectively .

Caerulomycin A exhibits a range of biological activities:

  • Antifungal Activity: It has demonstrated potent antifungal properties, with minimum inhibitory concentrations ranging from 0.39 to 1.56 μg/ml against various pathogenic fungi .
  • Immunosuppressive Effects: Research indicates that caerulomycin A acts as a novel immunosuppressive agent, potentially useful in treating autoimmune diseases and transplant rejection .
  • Mechanism of Action: The exact mechanism by which caerulomycin A exerts its antifungal and immunosuppressive effects is still under investigation but is believed to involve interference with cellular processes in target organisms.

The synthesis of caerulomycin A can occur through both natural extraction and chemical synthesis:

  • Natural Extraction: It is primarily isolated from marine actinomycetes through fermentation processes, optimized for maximum yield and purity .
  • Chemical Synthesis: Various synthetic routes have been explored, including:
    • The use of halogen dance reactions for pyridine ring functionalization.
    • Sequential reactions involving oxidation and condensation to construct the bipyridine framework .

Caerulomycin A has potential applications in several fields:

  • Pharmaceuticals: Due to its antifungal and immunosuppressive properties, it may be developed into new therapeutic agents for treating infections and autoimmune conditions.
  • Biotechnology: Its unique biosynthetic pathways provide insights into enzyme function and secondary metabolite production, which could be harnessed for producing other valuable compounds.

Studies on caerulomycin A's interactions reveal its complex biochemical behavior:

  • Substrate Recycling: The flavoenzyme CrmK not only participates in the biosynthesis of caerulomycin A but also recycles shunt products back into the main metabolic pathway, highlighting its versatility and importance in secondary metabolism .
  • Biological Targets: Ongoing research aims to elucidate specific molecular targets within fungal cells and immune pathways that are affected by caerulomycin A.

Caerulomycin A shares structural similarities with other compounds in the bipyridine class. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Caerulomycin C2,2'-bipyridine coreAntifungalSynthesized using halogen dance reactions
CollismycinSimilar bipyridine structureAntifungal and antibacterialExhibits distinct biosynthetic pathways
PyridoxinePyridine derivativeVitamin B6 activityEssential nutrient with different biological roles

Caerulomycin A stands out due to its specific immunosuppressive properties and its unique biosynthetic pathway involving noncanonical enzymatic reactions, distinguishing it from other similar compounds in its class .

Molecular Architecture and Stereochemical Features

2,2'-Bipyridine Core Structure With Methoxy and Oxime Functional Groups

Caerulomycin A possesses a molecular formula of C₁₂H₁₁N₃O₂ with a molecular weight of 229.23 grams per mole, establishing it as a moderately sized heterocyclic alkaloid. The fundamental structural framework consists of a 2,2'-bipyridine nucleus that serves as the central scaffold for additional functional group modifications. This bipyridine core represents an unusual structural motif among natural products, distinguishing caerulomycin A from more common alkaloid classes.

The methoxy substitution occurs at position 4 of the bipyridine system, introducing an electron-donating aromatic ether functionality that significantly influences the compound's electronic properties. This methoxy group contributes to the overall hydrophobic character of the molecule while providing a site for potential metabolic modification. The positioning of this methoxy substituent creates an asymmetric distribution of electron density across the bipyridine scaffold, affecting both the compound's reactivity and its coordination chemistry potential.

The oxime functional group represents the most distinctive structural feature of caerulomycin A, positioned as a (hydroxyimino)methyl substituent at position 6 of the bipyridine core. This oxime moiety, specifically characterized as an aldoxime derived from the corresponding carbaldehyde precursor, introduces both hydrogen bonding capability and additional stereochemical complexity to the molecular structure. The presence of this oxime functionality is particularly noteworthy given its relative rarity in natural product chemistry and its role in defining the compound's unique bioactivity profile.

The complete chemical nomenclature describes caerulomycin A as (E)-4-methoxy-2,2'-bipyridine-6-carbaldehyde oxime, emphasizing the geometric configuration of the oxime double bond. This systematic naming convention reflects the compound's derivation from a corresponding aldehyde precursor through oxime formation, a biosynthetic transformation that represents a key step in the natural production pathway.

Z/E Isomerism in Oxime Configuration

The oxime functionality in caerulomycin A exhibits geometric isomerism, with the natural product existing predominantly in the E-configuration. This stereochemical designation indicates that the hydroxyl group of the oxime and the pyridine ring are positioned on opposite sides of the carbon-nitrogen double bond, representing the thermodynamically more stable geometric arrangement for this particular molecular system.

The E-configuration of the oxime has been confirmed through detailed spectroscopic analysis and represents a critical structural determinant for the compound's biological activity. This geometric arrangement influences the spatial orientation of the hydroxyl group relative to the bipyridine core, affecting both intramolecular interactions and the compound's ability to engage in intermolecular hydrogen bonding networks. The preference for the E-isomer in the natural system reflects both thermodynamic stability considerations and the stereochemical constraints imposed by the biosynthetic enzymatic machinery.

Theoretical and experimental studies of oxime isomerism have demonstrated that the relative stability of Z versus E configurations depends significantly on electronic and steric factors within the molecular framework. In the case of caerulomycin A, the E-configuration minimizes steric interactions between the hydroxyl group and the adjacent pyridine nitrogen, while maximizing favorable electronic interactions within the extended conjugated system. This geometric preference has important implications for understanding structure-activity relationships and for synthetic approaches targeting this natural product.

The potential for oxime-nitrone tautomerism also exists within the caerulomycin A system, although the oxime form predominates under physiological conditions. This tautomeric equilibrium represents an additional layer of structural complexity that may contribute to the compound's reactivity profile and its interactions with biological targets. Understanding these stereochemical and tautomeric aspects provides essential insights for both natural product characterization and synthetic chemistry applications.

Physicochemical Characterization

Spectroscopic Profiles (NMR, IR, MS)

Comprehensive spectroscopic characterization of caerulomycin A has provided detailed insights into its molecular structure and electronic properties. Nuclear magnetic resonance spectroscopy has been instrumental in confirming the compound's structural assignment and stereochemical configuration. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the bipyridine aromatic system, with distinct chemical shifts reflecting the electronic influence of both the methoxy and oxime substituents.

The infrared spectroscopic profile of caerulomycin A reveals several diagnostic absorption bands that confirm the presence of key functional groups within the molecular structure. The oxime functionality contributes characteristic absorption features in the region associated with nitrogen-oxygen stretching vibrations, while the methoxy group exhibits typical carbon-oxygen stretching bands. The bipyridine aromatic system produces multiple absorption peaks in the fingerprint region, providing a distinctive spectroscopic signature for compound identification and purity assessment.

Mass spectrometric analysis has confirmed the molecular ion peak consistent with the proposed molecular formula C₁₂H₁₁N₃O₂. Electrospray ionization mass spectrometry typically produces protonated molecular ions at mass-to-charge ratio 230, corresponding to [M + H]⁺, while sodium adduct ions appear at mass-to-charge ratio 252, representing [M + Na]⁺ species. These mass spectrometric data provide unambiguous confirmation of the compound's molecular weight and elemental composition.

Fragmentation patterns observed in tandem mass spectrometry experiments have revealed characteristic breakdown pathways that reflect the stability of different structural components within the caerulomycin A framework. Loss of the methoxy group and various fragmentations involving the oxime functionality provide additional structural confirmation and insights into the compound's gas-phase chemistry. These spectroscopic data collectively establish a comprehensive analytical profile for caerulomycin A identification and quantification.

Table 1: Spectroscopic Characterization Data for Caerulomycin A

Analytical MethodKey ObservationsReference Values
¹H NMRAromatic protons (bipyridine), methoxy group, oxime protonChemical shifts in DMSO-d₆
¹³C NMRAromatic carbons, methoxy carbon, oxime carbon13 distinct carbon signals
IR SpectroscopyN-O stretch, C-O stretch, aromatic C=C, C=NCharacteristic functional group bands
ESI-MS[M + H]⁺ = 230.7, [M + Na]⁺ = 252.1Molecular ion confirmation
UV-Visλmax values in methanolElectronic transition bands

Crystallographic Data and Conformational Analysis

Crystallographic studies of caerulomycin A and related bipyridine alkaloids have provided detailed three-dimensional structural information that complements solution-phase spectroscopic data. Single crystal X-ray diffraction analysis reveals the precise geometric parameters of the bipyridine core, including bond lengths, bond angles, and torsional relationships between the two pyridine rings. These crystallographic measurements confirm the E-configuration of the oxime functionality and provide quantitative data on the compound's molecular conformation.

The crystal structure demonstrates that the two pyridine rings in caerulomycin A adopt a non-planar arrangement, with a characteristic inter-ring torsion angle that reflects the balance between electronic conjugation and steric interactions. This conformational preference has important implications for understanding the compound's coordination chemistry and its interactions with biological macromolecules. The methoxy and oxime substituents adopt orientations that minimize intramolecular steric conflicts while maintaining favorable electronic interactions.

Intermolecular interactions within the crystal lattice reveal patterns of hydrogen bonding involving the oxime hydroxyl group and various aromatic stacking interactions between bipyridine units. These solid-state interactions provide insights into the compound's self-assembly behavior and may be relevant for understanding its biological membrane interactions and cellular uptake mechanisms. The crystal packing arrangements also influence the compound's physical properties, including melting point and solubility characteristics.

Conformational analysis based on computational modeling and experimental data indicates that caerulomycin A exhibits relatively restricted conformational flexibility due to the rigid bipyridine scaffold. This structural rigidity contributes to the compound's stability and may be important for its specific biological activities. The combination of crystallographic and computational approaches provides a comprehensive understanding of the compound's three-dimensional structure and conformational preferences.

Synthetic and Biosynthetic Pathways

Hybrid Polyketide Synthase/Nonribosomal Peptide Synthetase Biosynthesis

The biosynthesis of caerulomycin A involves a sophisticated hybrid pathway that combines polyketide synthase and nonribosomal peptide synthetase enzymatic machinery to construct the unique bipyridine core structure. This biosynthetic strategy represents an unusual convergence of two major secondary metabolite biosynthetic pathways, resulting in the formation of a structurally distinctive natural product that incorporates features from both polyketide and peptide chemistry.

The initial stages of caerulomycin A biosynthesis involve the activation and incorporation of picolinic acid as a starter unit, which provides the foundation for one of the pyridine rings in the final bipyridine structure. This starter unit is processed by a specialized adenylation domain that recognizes and activates picolinic acid through adenosine triphosphate-dependent mechanisms. The activated picolinyl unit is subsequently transferred to a peptidyl carrier protein domain, where it remains tethered during subsequent biosynthetic transformations.

The polyketide synthase component of the pathway catalyzes the extension of the picolinyl starter unit through the incorporation of a malonyl-coenzyme A building block. This extension reaction involves decarboxylative condensation chemistry typical of polyketide biosynthesis, but adapted to accommodate the unique starter unit and the specific structural requirements of bipyridine formation. The resulting intermediate represents a key branch point in the pathway, where the framework for the second pyridine ring begins to emerge.

The nonribosomal peptide synthetase component introduces L-cysteine through an unusual mechanism that involves carbon-carbon bond formation at the β-position of the cysteine residue rather than the typical amide bond formation at the α-amino group. This atypical peptide extension reaction is catalyzed by specialized condensation domain that has evolved to accommodate the unique structural requirements of bipyridine formation. The incorporation of L-cysteine provides the nitrogen atom and additional carbon atoms necessary for completing the second pyridine ring.

A critical aspect of the biosynthetic pathway involves the action of a trans-acting flavoprotein designated CaeB1, which works in conjunction with the main assembly line enzymes to facilitate the formation of the bipyridine core. This flavin-dependent enzyme catalyzes heterocyclization reactions that convert the linear precursor into the characteristic bipyridine structure through oxidative cyclization mechanisms. The requirement for this trans-acting partner highlights the complexity of the biosynthetic machinery and the specialized nature of bipyridine natural product formation.

Table 2: Key Biosynthetic Enzymes in Caerulomycin A Pathway

EnzymeFunctionSubstrate/ProductDomain Organization
CaeA1Picolinic acid activationPicolinic acid → Picolinyl-AMPA-PCP
CaeA2Chain extension and cyclizationMalonyl-CoA, L-cysteine incorporationKS-AT-DH-KR-ACP-Cy-A-PCP
CaeA3L-leucine extensionL-leucine additionC-A-PCP
CaeB1Trans-acting flavoproteinBipyridine formationFlavin-dependent oxidase
CrmHOxime formationPrimary amine → oximeTwo-component monooxygenase

Key Enzymatic Modifications in Marine Actinomycete Pathways

The marine actinomycete pathways responsible for caerulomycin A production incorporate several specialized enzymatic modifications that distinguish these systems from typical terrestrial secondary metabolite biosynthesis. These modifications reflect adaptations to the marine environment and the specific structural requirements of bipyridine alkaloid formation, resulting in unique enzymatic activities that have evolved to support this specialized chemistry.

The formation of the oxime functionality in caerulomycin A represents one of the most distinctive enzymatic modifications in the pathway, catalyzed by a two-component flavin-dependent monooxygenase designated CrmH. This enzyme system converts a primary amine intermediate to the corresponding oxime through an N-hydroxylamine intermediate, representing the first biochemical evidence of a two-component monooxygenase capable of catalyzing oxime formation. The enzyme exhibits compatibility with multiple flavin reductases, demonstrating flexibility in its cofactor requirements and suggesting potential for biotechnological applications.

Detailed biochemical characterization of CrmH has revealed the presence of four amino acid residues that are essential for catalytic activity, identified through structure-guided site-directed mutagenesis studies. These critical residues are involved in flavin binding, substrate recognition, and the oxidative chemistry required for oxime formation. The identification of these key catalytic elements provides insights into the enzyme's mechanism and potential targets for pathway engineering approaches aimed at producing caerulomycin A analogs.

The marine actinomycete pathways also incorporate specialized methyltransferase activities that introduce the methoxy functionality at position 4 of the bipyridine core. These methylation reactions occur at specific stages of the biosynthetic pathway and involve S-adenosyl-L-methionine as the methyl donor. The timing and specificity of these methylation events are critical for proper pathway function and final product formation, highlighting the sophisticated regulatory mechanisms that govern bipyridine alkaloid biosynthesis.

Environmental factors specific to marine habitats appear to influence the expression and activity of caerulomycin A biosynthetic genes, with various marine-derived Actinoalloteichus strains showing different production profiles under laboratory conditions. Some strains contain complete biosynthetic gene clusters that remain silent under standard fermentation conditions, requiring specific activation strategies to trigger caerulomycin A production. This phenomenon reflects the complex regulatory networks that control secondary metabolite biosynthesis in marine actinomycetes and highlights the challenges associated with accessing the full biosynthetic potential of these organisms.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

229.085126602 g/mol

Monoisotopic Mass

229.085126602 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Caerulomycin A

Dates

Modify: 2023-08-15
1: Singla AK, Gurram RK, Chauhan A, Khatri N, Vohra RM, Jolly RS, Agrewala JN. Cerulomycin Caerulomycin [corrected] A: a potent novel immunosuppressive agent. Transplantation. 2014 May 15;97(9):e57-9. Erratum in: Transplantation. 2014 Nov 27;98(10):e88. PubMed PMID: 24949498.
2: KREMER VE. [Effect of antibiotics heliomycin and cerulomycin on vaccinia viruses]. Antibiotiki. 1959 Nov-Dec;4:59-65. Russian. PubMed PMID: 14411928.
3: Zhu Y, Xu J, Mei X, Feng Z, Zhang L, Zhang Q, Zhang G, Zhu W, Liu J, Zhang C. Biochemical and Structural Insights into the Aminotransferase CrmG in Caerulomycin Biosynthesis. ACS Chem Biol. 2016 Apr 15;11(4):943-52. doi: 10.1021/acschembio.5b00984. Epub 2016 Jan 12. PubMed PMID: 26714051.
4: Lin Q, Zhang G, Li S, Zhang H, Ju J, Zhu W, Zhang C. [Development of a genetic modification system for caerulomycin producer Actinoalloteichus sp. WH1-2216-6]. Wei Sheng Wu Xue Bao. 2011 Aug;51(8):1032-41. Chinese. PubMed PMID: 22097768.
5: Sammakia T, Stangeland EL, Whitcomb MC. Total synthesis of caerulomycin C via the halogen dance reaction. Org Lett. 2002 Jul 11;4(14):2385-8. PubMed PMID: 12098253.
6: Chatterjee DK, Raether W, Iyer N, Ganguli BN. Caerulomycin, an antifungal antibiotic with marked in vitro and in vivo activity against Entamoeba histolytica. Z Parasitenkd. 1984;70(5):569-73. PubMed PMID: 6095553.
7: FUNK A, DIVEKAR PV. Caerulomycin, a new antibiotic from Streptomyces caeruleus Baldacci. I. Production, isolation, assay, and biological properties. Can J Microbiol. 1959 Aug;5:317-21. PubMed PMID: 13825679.

Explore Compound Types